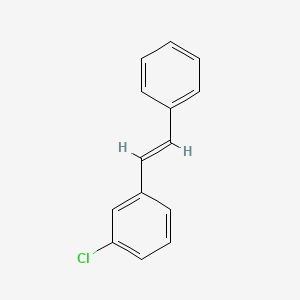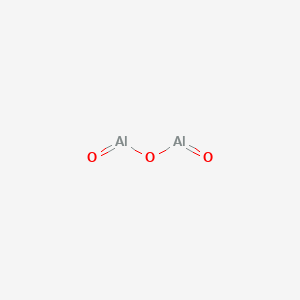
Lanthanum oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum oxide, also known as lanthana, is an inorganic compound containing the rare earth element lanthanum and oxygen . It is a white solid that is insoluble in water, but dissolves in acidic solutions . Lanthanum oxide absorbs moisture from air and converts to lanthanum hydroxide . It has p-type semiconducting properties and a band gap of approximately 5.8 eV .
Synthesis Analysis
Lanthanum oxide can be synthesized by various methods. One approach involves the thermolysis of nano-sized Lanthanum (III) supramolecule as a novel precursor . Another method involves the precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .
Molecular Structure Analysis
At low temperatures, Lanthanum oxide has an A-M2O3 hexagonal crystal structure. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms, the oxygen ions are in an octahedral shape around the metal atom and there is one oxygen ion above one of the octahedral faces .
Chemical Reactions Analysis
Lanthanum oxide reacts with atmospheric oxygen to form La2O3 . This is generally a slow oxidation process that occurs at room temperature, forming a thin protective oxide layer on the surface of the metal . This layer prevents further oxidation and is one of the reasons why lanthanum doesn’t corrode easily in air .
Physical And Chemical Properties Analysis
Lanthanum oxide is a white, odorless solid that is soluble in dilute acid but insoluble in water . It has the lowest lattice energy of the rare earth oxides, with very high dielectric constant, ε = 27 . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
12680-02-3 |
|---|---|
Nombre del producto |
Lanthanum oxide |
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




